(Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy and Oxo Groups: These functional groups can be introduced through selective oxidation and reduction reactions.
Formation of the (Z)-Isomer: The (Z)-configuration can be ensured through specific reaction conditions that favor the formation of this isomer.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a ketone, while reduction of the oxo group could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure could be optimized to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, derivatives of pyrrolidine are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with receptors on cell surfaces, modulating signaling pathways.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
Hydroxy-oxo Compounds: Molecules with hydroxy and oxo functional groups in similar positions.
Uniqueness
What sets (Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione apart is its specific (Z)-configuration and the combination of functional groups, which might confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO4 |
---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13NO4/c1-6(12)3-8(13)4-7-5-9(14)11(2)10(7)15/h3,7,13H,4-5H2,1-2H3/b8-3- |
InChI-Schlüssel |
GJVXEMWIAYWJLD-BAQGIRSFSA-N |
Isomerische SMILES |
CC(=O)/C=C(/CC1CC(=O)N(C1=O)C)\O |
Kanonische SMILES |
CC(=O)C=C(CC1CC(=O)N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.